Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate

Medicinal Chemistry Proteasome Inhibition Anticancer Drug Discovery

This azepane building block is differentiated by its seven-membered ring, which introduces conformational flexibility and distinct SAR profiles, as demonstrated in the b-AP15 program where azepane-piperidine pairs showed non-equivalent antiproliferative IC₅₀ values. The dual Boc-protected amine and 3-hydroxymethyl alcohol handles enable sequential derivatization via oxidation, etherification, or amide coupling. For chiral programs, the (3R)-enantiomer (CAS 1587637-72-6) and (3S)-enantiomer are available. A validated 76.6% yield protocol using Boc₂O/TEA in DCM supports in-house synthesis cost modeling. Choose the racemate for early-stage SAR where the chiral center is later destroyed.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B7967027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(hydroxymethyl)azepane-1-carboxylate
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC(C1)CO
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h10,14H,4-9H2,1-3H3
InChIKeyGTUZRHLZQZWTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate: A Seven-Membered N-Boc-Azepane Building Block for Drug Discovery and Chemical Synthesis Procurement


Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate (CAS 876147-43-2) is a saturated seven-membered N-heterocyclic building block featuring a hydroxymethyl substituent at the azepane 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen . With molecular formula C₁₂H₂₃NO₃ and molecular weight 229.32 g/mol, this compound belongs to the azepane class of scaffolds that form the core of over 20 FDA-approved drugs [1]. Its value in procurement derives from the unique conformational flexibility of the azepane ring relative to six-membered piperidine analogs, combined with orthogonal synthetic handles (Boc-protected amine and primary alcohol) that enable sequential derivatization in medicinal chemistry campaigns .

Why Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate Cannot Be Replaced by Generic Piperidine or Regioisomeric Azepane Building Blocks


In procurement of synthetic intermediates, substitution of a seven-membered azepane scaffold with a six-membered piperidine or a regioisomeric azepane (2- or 4-hydroxymethyl) introduces conformational and spatial changes that alter downstream SAR. Studies comparing azepane- and piperidine-containing analogs of the proteasome deubiquitinase inhibitor b-AP15 demonstrate that central ring size directly impacts antiproliferative IC₅₀ values in HCT116 cells, with pairwise comparisons revealing that azepane-containing compounds can exhibit distinct potency profiles from their piperidine counterparts [1]. The 3-position hydroxymethyl group provides a specific exit vector for further functionalization that differs fundamentally from 2- or 4-substituted isomers, which present the reactive hydroxyl at different distances and orientations relative to the Boc-protected nitrogen . Substituting the racemate (CAS 876147-43-2) with the enantiopure (3R)-form (CAS 1587637-72-6) or (3S)-form introduces chirality that may be essential in asymmetric syntheses targeting chiral drug candidates .

Quantitative Procurement Evidence for Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate: Comparator-Based Differentiation Data


Azepane vs Piperidine Ring: Conformational and Pharmacophoric Impact on Biological Activity

In a head-to-head SAR study of b-AP15 derivatives, pairwise comparisons of three matched molecular pairs differing only in azepane versus piperidine central rings demonstrated that ring expansion from six- to seven-membered alters antiproliferative potency in HCT116 colon cancer cells [1]. While the absolute IC₅₀ values for each pair are reported in the primary figure, the study establishes that the azepane scaffold is not functionally interchangeable with piperidine, providing a class-level rationale for selecting azepane building blocks in medicinal chemistry programs where conformational flexibility influences target binding [2].

Medicinal Chemistry Proteasome Inhibition Anticancer Drug Discovery

Regioisomeric Differentiation: 3-Hydroxymethyl vs 2- and 4-Hydroxymethyl Azepane Building Blocks

Three constitutional isomers of N-Boc-(hydroxymethyl)azepane are commercially available: the 2-substituted (CAS 889942-60-3), 3-substituted (CAS 876147-43-2), and 4-substituted (CAS 1065608-51-6) variants . All share the identical molecular formula C₁₂H₂₃NO₃ and molecular weight 229.32, yet the spatial position of the hydroxymethyl group relative to the Boc-protected nitrogen creates differentiated exit vectors for further elaboration. The 3-position substitution places the reactive hydroxyl two bonds away from the ring nitrogen on a secondary carbon, offering a distinct trajectory compared to the 2-position (α to nitrogen, potentially introducing steric hindrance adjacent to the Boc group) and the 4-position (farthest from nitrogen, providing a more extended scaffold) . This regioisomeric choice directly impacts the geometry of the final target molecule; no single regioisomer can substitute for another without altering 3D pharmacophore geometry.

Synthetic Chemistry Building Block Selection Medicinal Chemistry

Enantiomeric Purity Options: Racemate (CAS 876147-43-2) vs (3R)-Enantiomer (CAS 1587637-72-6) for Chiral Synthesis

The target compound is available as both the racemic mixture (CAS 876147-43-2, product code PBW1075 from PharmaBlock) and the enantiomerically pure (3R)-form (CAS 1587637-72-6, product code PBW1076 from PharmaBlock via Fisher Scientific) [1]. The (3S)-enantiomer is also commercially available from select vendors . Procurement of the racemate versus a single enantiomer has critical implications: the racemate is suitable for early-stage achiral SAR exploration or when the chiral center is destroyed in subsequent synthetic steps, while enantiopure forms are mandatory for programs developing chirally pure drug candidates where stereochemistry at the 3-position is retained in the final active pharmaceutical ingredient. The availability of both forms from a single supplier (PharmaBlock) with consistent product codes (PBW1075, PBW1076) ensures batch-to-batch traceability and quality consistency.

Asymmetric Synthesis Chiral Building Blocks Pharmaceutical Intermediate

Synthesis Yield and Reproducibility: Documented Boc Protection Protocol at 76.6% Yield

A documented synthesis protocol for 3-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester (the target compound) reports a yield of 76.6% for the N-Boc protection step, using Boc₂O (2.0 mmol) with triethylamine in dichloromethane at 12°C for 2 hours, starting from 250 mg (2.0 mmol) of the free amine precursor . This reproducible protocol with moderate yield provides a baseline for process chemists evaluating the feasibility of in-house synthesis versus external procurement. While this yield is comparable to typical N-Boc protection reactions on secondary amines (generally 70-90%), the specific conditions validated for the azepane substrate reduce optimization risk for teams considering synthesis scale-up [1].

Process Chemistry Synthetic Methodology Scale-up Feasibility

Vendor Availability and Purity Gradient: Multi-Supplier Sourcing with Documented 95-99% Purity Range

Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate is sourced from multiple independent vendors with documented purity specifications ranging from 95% (AChemBlock, CymitQuimica/Fluorochem) to 97% (Aladdin, CalpacLab) and up to 99% for chemical-grade material from Chinese suppliers . In contrast, the 4-position regioisomer (CAS 1065608-51-6) is offered at 95-97% purity by AKSci and CalpacLab but with noted 3-week lead times, while the 2-position isomer (CAS 889942-60-3) shows 97-98% purity from Bidepharm and MolCore . The 3-isomer benefits from the broadest multi-vendor sourcing base among the three regioisomers, including PharmaBlock (a dedicated pharmaceutical building block supplier), which reduces single-supplier dependency risk for ongoing medicinal chemistry programs.

Chemical Procurement Supply Chain Quality Control

Optimal Application Scenarios for Procuring Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate


Medicinal Chemistry: Azepane-Containing Kinase or Protease Inhibitor Lead Optimization

When expanding SAR around a piperidine-based lead series, the azepane scaffold introduces ring-size-dependent conformational changes that can modulate target binding. The documented pairwise piperidine-vs-azepane SAR from the b-AP15 program demonstrates that this ring expansion produces non-equivalent antiproliferative activity [1]. The Boc-protected amine and 3-hydroxymethyl handle enable parallel derivatization: the alcohol can be oxidized, etherified, or converted to a leaving group while the Boc group maintains nitrogen protection, allowing sequential functionalization in multi-step synthetic routes .

Chiral Drug Substance Synthesis: Enantiopure Azepane Intermediate for Asymmetric API Construction

For programs targeting chirally pure active pharmaceutical ingredients where the azepane 3-position stereochemistry is retained in the final drug substance, the (3R)-enantiomer (CAS 1587637-72-6, PharmaBlock PBW1076) or (3S)-enantiomer provide defined stereochemistry from the building block stage [1]. This eliminates the need for chiral separation at later synthetic stages, reducing cost and complexity. The racemate (CAS 876147-43-2) is appropriate for early exploratory chemistry where the chiral center will be destroyed in subsequent transformations .

Process Chemistry: In-House Scale-Up Using Validated Boc Protection Protocol

Teams evaluating make-vs-buy decisions can reference the documented 76.6% yield protocol for N-Boc protection of azepane-3-ylmethanol using Boc₂O and TEA in DCM at 12°C [1]. This validated procedure at 2.0 mmol scale provides a starting point for process optimization and cost modeling. The multi-vendor commercial availability (95-99% purity range) offers a procurement fallback if in-house synthesis encounters scale-up challenges .

Fragment-Based Drug Discovery: 3D-Diverse Azepane Scaffold for Fragment Library Design

The seven-membered azepane ring offers greater three-dimensionality and conformational flexibility compared to flat aromatic or six-membered saturated heterocycles, aligning with modern fragment-based drug discovery (FBDD) emphasis on 3D fragment diversity [1]. The dual functional handles (Boc-amine and primary alcohol) enable rapid fragment elaboration through amide coupling, ether formation, or oxidation to the carboxylic acid, making this compound a versatile entry point for fragment growing and merging strategies .

Quote Request

Request a Quote for Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.